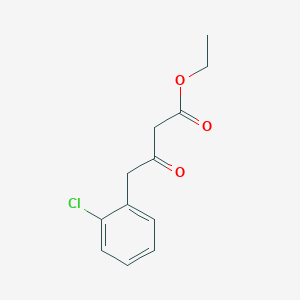

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

Overview

Description

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate is an organic compound with the molecular formula C12H13ClO3. It is a derivative of butanoic acid and contains a chlorophenyl group, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(2-chlorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetoacetate and 2-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-chlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is involved in the development of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the keto and chlorophenyl groups, which can participate in nucleophilic and electrophilic reactions. These interactions can modulate biological activities, such as enzyme inhibition or activation, leading to potential therapeutic effects.

Comparison with Similar Compounds

- Ethyl 4-(4-chlorophenyl)-3-oxobutanoate

- Ethyl 4-(2-bromophenyl)-3-oxobutanoate

- Ethyl 4-(2-fluorophenyl)-3-oxobutanoate

Comparison: Ethyl 4-(2-chlorophenyl)-3-oxobutanoate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, such as the brominated or fluorinated derivatives, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in drug development and chemical synthesis.

Biological Activity

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound, with the molecular formula , features a 2-chlorophenyl group attached to a keto-butanoate structure. The synthesis of this compound typically involves the condensation of ethyl acetoacetate with 2-chlorobenzaldehyde, followed by purification processes such as recrystallization or chromatography.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a comparative study, the compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antibacterial agent .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. It protects neuronal cells from oxidative stress, which is crucial in neuroprotection strategies. The antioxidant activity was assessed using various assays such as DPPH and ABTS radical scavenging methods, with results indicating a strong ability to scavenge free radicals .

Cytotoxic Effects

Research has indicated that this compound possesses cytotoxic effects against cancer cell lines. In vitro studies reported IC50 values lower than those of standard chemotherapeutic agents, suggesting its potential as an anticancer drug. For instance, it exhibited cytotoxicity against A549 (lung cancer) and Caco-2 (colon cancer) cell lines, with IC50 values significantly lower than those of doxorubicin .

Case Studies and Research Findings

-

Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results showed:

- Staphylococcus aureus: Zone of inhibition 18 mm

- E. coli: Zone of inhibition 15 mm

- Candida albicans: Zone of inhibition 12 mm

- Neuroprotective Effects : In a neuroprotection study, this compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated that the compound significantly reduced cell death in cultured neurons exposed to hydrogen peroxide .

- Cytotoxicity Assessment : A cytotoxicity assay conducted on several cancer cell lines revealed that this compound had an IC50 value of 29.77 μg/mL for Caco-2 cells and 40.54 μg/mL for A549 cells, demonstrating its potential as an anticancer agent .

Properties

IUPAC Name |

ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYFGEUHEVFLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517272 | |

| Record name | Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83657-82-3 | |

| Record name | Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.